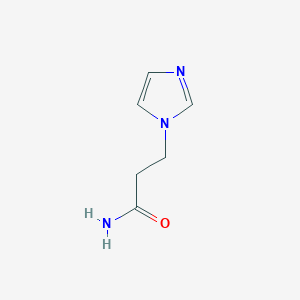
3-(1H-imidazol-1-yl)propanamide
Cat. No. B1315676
Key on ui cas rn:
43115-74-8
M. Wt: 139.16 g/mol
InChI Key: VMQUSGWKCTXCRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05192758
Procedure details


A stirred mixture of 3.4 g (49.9 mmoles) of imidazole, 3.55 g (49.9 mmoles) of acrylamide, and 7.6 g (49.9 mmoles) of 1,5-diazabicyclo[5.4.0]undec-5-ene (DBu) in 100 mL of sieve dried acetonitrile was heated at 80° C. under nitrogen for 2.0 hours. The mixture was let cool, where upon the product crystallized out of the solution.



Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[C:6]([NH2:10])(=[O:9])[CH:7]=[CH2:8].N12CCCCC1C=NCCC2>C(#N)C>[C:6]([CH2:7][CH2:8][N:1]1[CH:5]=[CH:4][N:3]=[CH:2]1)(=[O:9])[NH2:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.4 g
|
|
Type
|
reactant
|
|
Smiles
|
N1C=NC=C1
|
|
Name
|
|
|
Quantity
|
3.55 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)N
|
|
Name
|
|
|
Quantity
|
7.6 g
|
|
Type
|
reactant
|
|
Smiles
|
N12CCCN=CC2CCCC1
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was let cool
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
where upon the product crystallized out of the solution
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(N)(=O)CCN1C=NC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

